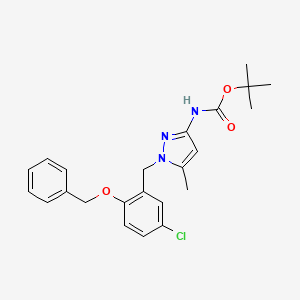
tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, a chlorobenzyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the benzyloxy group, leading to the formation of corresponding alcohols or amines.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its potential use in drug delivery systems.
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate is not fully understood. it is believed to interact with various molecular targets and pathways. The benzyloxy group may facilitate interactions with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The chlorine atom may enhance the compound’s lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
- tert-Butyl (1-(2-(benzyloxy)-5-methylbenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (1-(2-(benzyloxy)-5-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (1-(2-(benzyloxy)-5-bromobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
Uniqueness:
- The presence of the chlorine atom in tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate distinguishes it from other similar compounds. This chlorine atom can significantly influence the compound’s reactivity, lipophilicity, and biological activity.
- The combination of the benzyloxy group and the pyrazole ring provides a unique scaffold for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
913566-84-4 |
|---|---|
Molecular Formula |
C23H26ClN3O3 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
tert-butyl N-[1-[(5-chloro-2-phenylmethoxyphenyl)methyl]-5-methylpyrazol-3-yl]carbamate |
InChI |
InChI=1S/C23H26ClN3O3/c1-16-12-21(25-22(28)30-23(2,3)4)26-27(16)14-18-13-19(24)10-11-20(18)29-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,25,26,28) |
InChI Key |
WAPPDJVNPDRYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















